molecular formula C16H9Br5ClNO4 B609080 MK204 CAS No. 1959605-73-2

MK204

Cat. No.: B609080
CAS No.: 1959605-73-2
M. Wt: 714.22
InChI Key: QYSFXUVFRUYJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

MK204 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

MK204 exerts its effects by binding to the active site of AKR1B10, forming strong halogen bonds with the protein. This binding inhibits the enzyme’s activity, preventing it from catalyzing its normal reactions. The molecular targets involved include specific amino acid residues in the enzyme’s active site, which interact with this compound through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

MK204 is unique due to its high selectivity for AKR1B10 compared to other similar compounds. Some similar compounds include:

    Fidarestat: Another aldose reductase inhibitor with different selectivity profiles.

    Zopolrestat: Known for its inhibitory effects on aldose reductase but with less selectivity for AKR1B10.

    MK184: Shares structural similarities with this compound but differs in its binding affinity and selectivity.

This compound’s uniqueness lies in its ability to selectively inhibit AKR1B10 while maintaining a high degree of potency, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

CAS No.

1959605-73-2

Molecular Formula

C16H9Br5ClNO4

Molecular Weight

714.22

IUPAC Name

2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid

InChI

InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25)

InChI Key

QYSFXUVFRUYJCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK204;  MK 204;  MK-204

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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